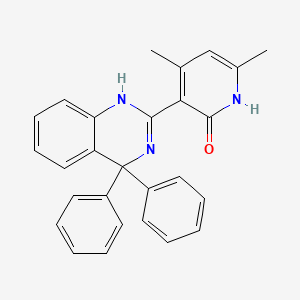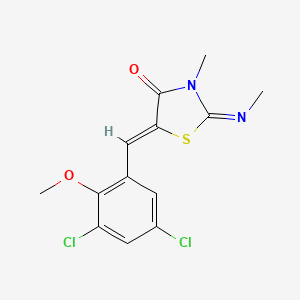![molecular formula C20H23NO3 B15008009 (3,5-Di-p-tolyl-oxazolo[3,4-c]oxazol-7a-yl)-methanol](/img/structure/B15008009.png)
(3,5-Di-p-tolyl-oxazolo[3,4-c]oxazol-7a-yl)-methanol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
[3,5-BIS(4-METHYLPHENYL)-TETRAHYDRO-1H-[1,3]OXAZOLO[3,4-C][1,3]OXAZOL-7A-YL]METHANOL is a complex organic compound belonging to the oxazole family. Oxazoles are heterocyclic compounds containing an oxygen and a nitrogen atom in a five-membered ring. This particular compound is characterized by its tetrahydro-1H-[1,3]oxazolo[3,4-c][1,3]oxazole core, substituted with two 4-methylphenyl groups at positions 3 and 5, and a methanol group at position 7a. The compound’s unique structure imparts specific chemical and biological properties, making it of interest in various scientific fields.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of [3,5-BIS(4-METHYLPHENYL)-TETRAHYDRO-1H-[1,3]OXAZOLO[3,4-C][1,3]OXAZOL-7A-YL]METHANOL typically involves multi-step organic reactions. One common synthetic route includes the cyclization of appropriate precursors under controlled conditions. For instance, starting from a suitable dihydroxy compound, the reaction with an amine and subsequent cyclization can yield the desired oxazole derivative. Reaction conditions often involve the use of solvents like dimethylformamide (DMF) and catalysts such as triethylamine (TEA), with heating to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions for higher yield and purity are common practices. The scalability of the synthesis process is crucial for industrial applications, ensuring consistent quality and cost-effectiveness.
化学反応の分析
Types of Reactions
[3,5-BIS(4-METHYLPHENYL)-TETRAHYDRO-1H-[1,3]OXAZOLO[3,4-C][1,3]OXAZOL-7A-YL]METHANOL can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxazole derivatives.
Reduction: Reduction reactions using agents like lithium aluminum hydride (LiAlH4) can convert the compound into its reduced forms.
Substitution: Electrophilic or nucleophilic substitution reactions can occur at the aromatic rings or the oxazole core, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Halogenating agents, nucleophiles like amines or thiols
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxazole derivatives with additional functional groups, while reduction can lead to simpler, hydrogenated forms of the compound.
科学的研究の応用
[3,5-BIS(4-METHYLPHENYL)-TETRAHYDRO-1H-[1,3]OXAZOLO[3,4-C][1,3]OXAZOL-7A-YL]METHANOL has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Medicine: Explored for its therapeutic potential in treating various diseases due to its unique chemical structure.
Industry: Utilized in the development of new materials and chemical processes.
作用機序
The mechanism of action of [3,5-BIS(4-METHYLPHENYL)-TETRAHYDRO-1H-[1,3]OXAZOLO[3,4-C][1,3]OXAZOL-7A-YL]METHANOL involves its interaction with specific molecular targets. The compound’s oxazole core can interact with enzymes or receptors, modulating their activity. For instance, it may inhibit certain enzymes involved in disease pathways, leading to therapeutic effects. The exact molecular targets and pathways depend on the specific application and are subjects of ongoing research .
類似化合物との比較
Similar Compounds
Aleglitazar: An antidiabetic oxazole derivative.
Ditazole: A platelet aggregation inhibitor.
Mubritinib: A tyrosine kinase inhibitor.
Oxaprozin: A COX-2 inhibitor.
Uniqueness
Compared to these similar compounds, [3,5-BIS(4-METHYLPHENYL)-TETRAHYDRO-1H-[1,3]OXAZOLO[3,4-C][1,3]OXAZOL-7A-YL]METHANOL is unique due to its specific substitution pattern and the presence of the methanol group at position 7a. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications.
特性
分子式 |
C20H23NO3 |
|---|---|
分子量 |
325.4 g/mol |
IUPAC名 |
[3,5-bis(4-methylphenyl)-1,3,5,7-tetrahydro-[1,3]oxazolo[3,4-c][1,3]oxazol-7a-yl]methanol |
InChI |
InChI=1S/C20H23NO3/c1-14-3-7-16(8-4-14)18-21-19(17-9-5-15(2)6-10-17)24-13-20(21,11-22)12-23-18/h3-10,18-19,22H,11-13H2,1-2H3 |
InChIキー |
ZTDOUYKICCDXMV-UHFFFAOYSA-N |
正規SMILES |
CC1=CC=C(C=C1)C2N3C(OCC3(CO2)CO)C4=CC=C(C=C4)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![6-Amino-4-(2-fluorophenyl)-3-(thiophen-2-yl)-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B15007934.png)

![2-{(E)-2-cyano-2-[4-(2-oxo-2H-chromen-3-yl)-1,3-thiazol-2-yl]ethenyl}benzoic acid](/img/structure/B15007942.png)

![Ethyl 4-{[1-(4-bromophenyl)-3-(4-nitrophenyl)-3-oxopropyl]amino}benzoate](/img/structure/B15007947.png)
![3,6-Diamino-2-(3,4-dimethoxybenzoyl)thieno[2,3-b]pyridine-5-carbonitrile](/img/structure/B15007953.png)
![N-[2-(3,4-diethoxyphenyl)ethyl]urea](/img/structure/B15007962.png)
![3-(2,5-Dimethyl-1H-pyrrol-1-YL)-N'-[(E)-[5-(2-nitrophenyl)furan-2-YL]methylidene]benzohydrazide](/img/structure/B15007967.png)


![1-[5-Cyano-4-(4-hydroxy-3-methoxyphenyl)-2,6-dioxopiperidin-3-yl]pyridinium](/img/structure/B15007984.png)
![ethyl 1-[2-(biphenyl-4-yloxy)ethyl]-5-hydroxy-2-methyl-1H-indole-3-carboxylate](/img/structure/B15007993.png)

